UDP-β-D-Glucose (sodium salt)

Glycogen synthase Substrate specificity Enzyme kinetics

Select UDP-β-D-glucose (sodium salt) for stereochemically defined glucosyltransferase reactions. This β-anomer ensures native β-glycosidic linkage formation—substitution with UDP-α-D-glucose (CAS 28053-08-9) inverts stereochemistry. Validated KM: 0.33–0.7 mM for glycogen synthase; EC50: 0.588 µM at human P2Y14. Aqueous solubility ~10 mg/mL in PBS (pH 7.2) enables reproducible stock preparation. Not interchangeable with UDP-galactose (competitive inhibitor, Ki = 17 mM).

Molecular Formula C15H22N2O17P2 · 2Na
Molecular Weight 610.3
CAS No. 7333-33-7
Cat. No. B593786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-β-D-Glucose (sodium salt)
CAS7333-33-7
SynonymsNSC 20269; UDPG; UDP-Glucose; Uridine-5/'-diphosphoglucose
Molecular FormulaC15H22N2O17P2 · 2Na
Molecular Weight610.3
Structural Identifiers
SMILESO=P(OP(OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(NC2=O)=O)O1)([O-])=O)([O-])O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O.[Na+].[Na+]
InChIInChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../
InChIKeyPKJQEQVCYGYYMM-BYFFMYLLSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-β-D-Glucose (Sodium Salt) CAS 7333-33-7: A Defined β-Anomeric Nucleotide Sugar for Glycosyltransferase Assays and Purinergic Receptor Studies


UDP-β-D-Glucose (sodium salt) is a nucleotide sugar that serves as the essential glucosyl donor substrate for Leloir-type glycosyltransferases in the biosynthesis of glycogen, glycoproteins, and glycolipids [1]. This compound is the β-anomer of UDP-α-D-glucose, a stereochemical distinction that dictates enzyme-substrate recognition and glycosidic bond stereochemistry in enzymatic and chemical glycosylation reactions . As a sodium salt formulation, it is provided as a crystalline solid with enhanced aqueous solubility (approximately 10 mg/mL in PBS, pH 7.2) for reproducible in vitro biochemical studies [2].

Why UDP-β-D-Glucose (Sodium Salt) CAS 7333-33-7 Cannot Be Substituted with UDP-α-D-Glucose or UDP-Galactose in Critical Assays


Procurement decisions for nucleotide sugar substrates require precise specification due to stereochemical and structural determinants that govern enzyme recognition and catalytic outcomes. The β-anomeric configuration of UDP-β-D-glucose is essential for the stereospecific formation of β-glycosidic linkages; substitution with UDP-α-D-glucose (CAS 28053-08-9) produces inverted stereochemistry at the anomeric center, altering glycosylation patterns and biological activity . Similarly, substitution with structurally related nucleotide sugars such as UDP-galactose is not functionally equivalent: UDP-galactose acts as a competitive inhibitor rather than a productive substrate for key glycosyltransferases, with measured inhibition constants reflecting differential active site recognition . The specific quantitative evidence below substantiates why UDP-β-D-glucose (sodium salt) must be explicitly selected for applications requiring the natural β-anomeric glucosyl donor.

Quantitative Differentiation Evidence: UDP-β-D-Glucose (Sodium Salt) CAS 7333-33-7 Versus Closest Comparators


Glycogen Synthase Substrate Specificity: UDP-β-D-Glucose as Productive Substrate Versus UDP-Galactose as Competitive Inhibitor

UDP-β-D-glucose is the natural glucosyl donor for glycogen synthase (EC 2.4.1.11), whereas the structurally related UDP-galactose fails to serve as a productive substrate. In a direct comparative kinetic study using the glycogen synthase from Pyrococcus furiosus, UDP-galactose did not support glycosyl transfer but instead functioned as a competitive inhibitor with a Ki of 17 ± 2 mM . This finding establishes that UDP-β-D-glucose cannot be substituted with UDP-galactose in glycogen synthase assays.

Glycogen synthase Substrate specificity Enzyme kinetics Glycogen metabolism

P2Y14 Purinergic Receptor Agonist Activity: Differential EC50 Values Between UDP-β-D-Glucose and UDP-α-D-Glucose

UDP-β-D-glucose (sodium salt) acts as an agonist at the human P2Y14 purinergic receptor with a measured EC50 of 0.588 µM in COS-7 cells expressing the human receptor . The α-anomer, UDP-α-D-glucose, has been reported with an EC50 of 0.35 µM in comparable assays . While both anomers activate the P2Y14 receptor, the distinct EC50 values indicate that stereochemistry at the anomeric center modulates agonist potency.

P2Y14 receptor Purinergic signaling Agonist potency GPCR pharmacology

Glycogen Synthase Kinetic Parameters: Defined KM Values for UDP-Glucose Across Tissue Sources and Regulatory States

UDP-β-D-glucose serves as the canonical substrate for glycogen synthase (EC 2.4.1.11), and multiple independent kinetic studies have established its apparent KM values under defined conditions. In rat adipose tissue glycogen synthase, the apparent KM for UDP-glucose was measured as 0.4 mM for the I form (with glucose-6-phosphate reducing KM to 0.045 mM) and 0.7 mM for the D form (with glucose-6-phosphate reducing KM to 0.4 mM) [1]. In bovine heart glycogen synthase D, the KM for UDP-glucose was determined as 0.33 mM, and this value was unaffected by glucose-6-phosphate concentration or the presence of free Mg2+ [2]. These characterized kinetic parameters provide validated benchmarks for assay development and enzyme characterization.

Glycogen synthase Michaelis-Menten kinetics Enzyme regulation Glucose-6-phosphate

Broad Glycosyltransferase Substrate Compatibility: Validated Glucosyl Donor Across Multiple GT Families

UDP-β-D-glucose (sodium salt) is the standard glucosyl donor substrate for a wide range of Leloir-type glycosyltransferases (GTs). Its utility has been demonstrated across multiple enzyme families: glycogen synthase (EC 2.4.1.11) [1], Bacillus cereus glycosyltransferase GT1 for iterative β-glucosylation of xenobiotics [2], and general glycosyltransferase-catalyzed reactions for NDP-sugar synthesis and small molecule glycodiversification [3]. Unlike alternative nucleotide-diphosphoglucose sugars (ADP-glucose, GDP-glucose, dTDP-glucose) which show restricted enzyme compatibility depending on the GT family, UDP-β-D-glucose serves as the universal glucosyl donor for the majority of eukaryotic and many prokaryotic GTs .

Glycosyltransferase Leloir enzyme Sugar nucleotide donor Glycodiversification

Validated Application Scenarios for UDP-β-D-Glucose (Sodium Salt) CAS 7333-33-7 Based on Quantitative Evidence


Glycogen Synthase Kinetic Assays Requiring Defined Substrate Affinity Parameters

Use UDP-β-D-glucose (sodium salt) as the standard glucosyl donor for glycogen synthase (EC 2.4.1.11) kinetic characterization. The compound has established KM values across multiple tissue sources and regulatory states, including 0.33 mM for bovine heart glycogen synthase D [1], 0.4 mM (I form) to 0.7 mM (D form) for rat adipose tissue glycogen synthase [2], and varying affinities depending on glucose-6-phosphate concentration. Substitution with UDP-galactose is not appropriate, as UDP-galactose acts as a competitive inhibitor (Ki = 17 ± 2 mM) rather than a productive substrate . Researchers should select UDP-β-D-glucose concentrations that saturate the enzyme based on these published KM values to ensure reproducible kinetic measurements.

P2Y14 Purinergic Receptor Pharmacological Studies and Agonist Screening

Employ UDP-β-D-glucose (sodium salt) as a defined P2Y14 receptor agonist with a characterized EC50 of 0.588 µM in COS-7 cells expressing the human receptor, as measured by inositol phosphate production . This compound serves as a reference agonist for screening P2Y14 receptor antagonists, allosteric modulators, or novel agonists. The β-anomer provides a distinct potency profile compared to UDP-α-D-glucose (EC50 = 0.35 µM), enabling stereochemical structure-activity relationship studies . Use at concentrations spanning the EC50 range (0.1–10 µM) to establish concentration-response relationships and validate assay sensitivity.

In Vitro Glycosyltransferase Substrate for β-Glucosylation and Glycodiversification

Utilize UDP-β-D-glucose (sodium salt) as the glucosyl donor for Leloir-type glycosyltransferase-catalyzed reactions, including iterative β-glucosylation by enzymes such as Bacillus cereus GT1 [3] and reversible glycosyltransferase-catalyzed NDP-sugar synthesis [4]. The β-anomeric configuration ensures the formation of β-glycosidic linkages, consistent with the stereochemical outcomes of most retaining and inverting glucosyltransferases. The sodium salt formulation provides aqueous solubility of approximately 10 mg/mL in PBS (pH 7.2) for reliable stock solution preparation [5], enabling reproducible enzymatic glycosylation of diverse acceptor substrates including small molecule xenobiotics, natural products, and synthetic pharmacophores.

Glycogen Metabolism and Metabolic Regulation Studies

Apply UDP-β-D-glucose (sodium salt) in studies of glycogen metabolism, including investigations of glycogen synthase regulation by glucose-6-phosphate, phosphorylation state, and allosteric effectors. The compound's kinetic parameters have been extensively characterized under varied regulatory conditions: glucose-6-phosphate reduces the apparent KM from 0.4 mM to 0.045 mM for the I form and from 0.7 mM to 0.4 mM for the D form of rat adipose tissue glycogen synthase [2], while free Mg2+ modulates Vmax without affecting KM in bovine heart glycogen synthase D [1]. These validated parameters enable precise experimental design for studying metabolic regulation, enzyme activation mechanisms, and disease-associated glycogen synthase dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for UDP-β-D-Glucose (sodium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.